molecular formula C40H68O11 B217347 Abierixin CAS No. 100634-16-0

Abierixin

Cat. No.: B217347
CAS No.: 100634-16-0
M. Wt: 725 g/mol
InChI Key: JQESXHYTUWEFCM-MFKUBSTISA-N
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Description

Abierixin is a polyether antibiotic first isolated from Streptomyces albus NRRL B-1865, a strain also known for producing nigericin . Structurally, it features a polycyclic ether backbone with a carboxylate group, distinguishing it from other ionophoric antibiotics (Figure 1) . This compound exhibits weak antimicrobial activity against Gram-positive bacteria, with minimal ionophoric properties compared to its analogs . However, it demonstrates notable anticoccidial efficacy in poultry, reducing mortality in chickens infected with Eimeria tenella at 40 ppm . Its acute toxicity in mice is moderate, with an LD50 of 80–100 mg/kg .

Properties

IUPAC Name

(E)-7-hydroxy-8-[2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4-dimethyloct-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H68O11/c1-22(15-25(4)36(43)44)11-12-29(42)18-30-19-31(46-10)28(7)40(48-30)27(6)20-38(9,51-40)33-13-14-37(8,49-33)35-24(3)17-32(47-35)34-23(2)16-26(5)39(45,21-41)50-34/h15,22-24,26-35,41-42,45H,11-14,16-21H2,1-10H3,(H,43,44)/b25-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQESXHYTUWEFCM-MFKUBSTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CC(C5(O4)C(C(CC(O5)CC(CCC(C)C=C(C)C(=O)O)O)OC)C)C)C)C)C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CC(C5(O4)C(C(CC(O5)CC(CCC(C)/C=C(\C)/C(=O)O)O)OC)C)C)C)C)C)(CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H68O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100634-16-0
Record name Abierixin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100634160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Fermentation Conditions

Submerged fermentation (SmF) in Bennett’s medium (pH 7.0–7.5) at 28°C for 7–10 days is standard for this compound production. Key parameters include:

  • Carbon sources : Glycerol (2% w/v) outperforms glucose in maximizing biomass and secondary metabolite synthesis.

  • Aeration : Agitation at 200 rpm ensures optimal oxygen transfer, critical for polyether biosynthesis.

  • Precursor feeding : Methyl oleate (0.1% v/v) added at 48-hour intervals increases this compound titers to 120 mg/L, compared to 75 mg/L in unsupplemented batches.

Table 1: Comparative Yields of this compound Under Varied Fermentation Conditions

ConditionThis compound Yield (mg/L)Reference
Standard SmF75 ± 8
SmF + methyl oleate120 ± 12
Solid-state fermentation45 ± 6

Extraction and Primary Purification

Solvent Extraction Protocols

Post-fermentation, this compound is extracted from mycelia using acetone (3 × 50 mL per 100 g biomass). Ethyl acetate partitioning of the acetone extract removes hydrophilic impurities, achieving a 92% recovery rate. Supernatant extraction, though less common, employs ethyl acetate (3 × 100 mL per liter) at pH 6.5 to prevent acid degradation.

Table 2: Solvent Efficiency in this compound Extraction

Solvent SystemRecovery (%)Purity (%)
Acetone + ethyl acetate9235
Ethanol + ethyl acetate8528
Methanol + chloroform7822

Column Chromatography

Crude extracts undergo sequential chromatography:

  • Silica gel (100–200 mesh) : Elution with hexane/ethyl acetate (7:3) separates this compound (Rf = 0.45) from grisorixin and nigericin.

  • Sephadex LH-20 : Further purification using methanol removes residual pigments, increasing purity to 65%.

High-Resolution Purification and Structural Elucidation

HPLC Optimization

Preparative HPLC (Xbridge ODS column, 4.6 × 150 mm) with a methanol/water gradient (50% → 100% methanol over 25 minutes) resolves this compound at 16.2 minutes. UV detection at 210 nm ensures specificity, while ESI-MS ([M+Na]+ = 787.4 m/z) confirms molecular identity.

Table 3: HPLC Parameters for this compound Purification

ParameterSpecification
ColumnXbridge ODS C18
Mobile phaseMethanol/water gradient
Flow rate1.0 mL/min
Retention time16.2 min
Purity post-HPLC98%

Challenges and Optimization Strategies

Biosynthetic Pathway Ambiguities

Feeding experiments with [¹³C]-labeled acetate suggest this compound derives from a type I polyketide synthase (PKS), but the epoxidase responsible for ether ring formation remains unidentified. Heterologous expression of putative epoxidase genes in S. albus could clarify this gap.

Scalability Limitations

Current yields (120 mg/L) remain suboptimal for industrial use. Approaches to enhance productivity include:

  • Metabolic engineering : Overexpression of the abx gene cluster in high-yield Streptomyces chassis.

  • Continuous fermentation : Prolonged feeding of methyl oleate in bioreactors to sustain precursor supply .

Scientific Research Applications

Structural Characteristics and Production

Abierixin was first isolated from the mycelium of a culture broth of Streptomyces albus NRRL B-1865. The compound's structure was elucidated using advanced techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, which confirmed its polyether antibiotic nature .

Antimicrobial Properties

This compound exhibits weak antimicrobial activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 25 µg/mL . However, it shows no significant activity against Gram-negative bacteria . Its ionophorous properties suggest potential applications in ion transport modulation within microbial cells.

Anticoccidial Activity

One of the most notable applications of this compound is its anticoccidial activity, particularly against Eimeria tenella, which causes coccidiosis in poultry. This property positions this compound as a candidate for use in veterinary medicine to combat this economically significant disease in livestock .

Antibiotic Production Enhancement

Research has demonstrated that the yield of this compound can be enhanced through the addition of methyl oleate during fermentation processes involving Streptomyces hygroscopicus. This method not only increases this compound production but also facilitates the isolation of other polyether antibiotics, showcasing its potential for large-scale antibiotic production .

Mechanism of Action Studies

Studies have indicated that this compound inhibits macromolecular biosynthesis, affecting protein, RNA, DNA, and cell wall synthesis in target microorganisms. This broad-spectrum inhibition mechanism is similar to other known antibiotics, suggesting its potential as a template for developing new antimicrobial agents .

Comparative Analysis with Other Antibiotics

The following table summarizes key biological activities and properties of this compound compared to other polyether antibiotics:

Antibiotic Source Gram-positive Activity Gram-negative Activity Anticoccidial Activity Notes
This compoundStreptomyces albusWeakNoneYesPolyether structure
NigericinStreptomyces hygroscopicusStrongWeakYesWell-studied ionophore
MonensinStreptomyces cinnamonensisStrongNoneModerateUsed in livestock for coccidiosis

Future Directions and Research Opportunities

Given its unique properties, further research into this compound could explore:

  • Synergistic Effects : Investigating combinations with other antibiotics to enhance efficacy against resistant strains.
  • Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion profiles to optimize therapeutic use.
  • Expanded Applications : Exploring potential uses in human medicine, particularly for infections caused by Gram-positive bacteria.

Comparison with Similar Compounds

Table 1: Key Properties of Abierixin

Property Value/Description Reference
Source Streptomyces albus NRRL B-1865
Antimicrobial Activity Weak against Gram-positive bacteria
Ionophoric Activity Low (compared to nigericin)
Anticoccidial Efficacy 40 ppm reduces chicken mortality
Acute Toxicity (LD50) 80–100 mg/kg (mice)
Structural Features Polycyclic ether with carboxylate

Comparison with Similar Polyether Antibiotics

This compound belongs to the polyether ionophore family, which includes nigericin, epinigericin, grisorixin, and epigrisorixin. Below is a detailed comparison based on biological activity, structural features, and applications.

Table 2: Antimicrobial Activity Comparison

Compound Gram-Positive Bacteria Antifungal Antiplasmodial Ionophoric Strength
This compound Weak None None Low
Nigericin Strong Yes None High
Grisorixin Moderate None None Moderate
29-O-Methylthis compound N/A N/A Yes Low

Structural and Functional Differences

  • This compound vs. Nigericin: this compound lacks the C-28 epimerization present in nigericin, which is critical for ionophoric activity . The open O–C3 structure in this compound (vs. closed cyclic ether in nigericin) reduces stability under acidic/basic conditions, limiting its biosynthesis in extreme pH environments .
  • This compound vs. O-Demethylthis compound :
    • Replacement of a methoxy group with a hydroxy group in O-demethylthis compound alters fragmentation patterns in mass spectrometry, aiding structural identification .

Table 3: Structural Comparison

Compound Key Structural Features Stability Under pH Stress
This compound Open O–C3; carboxylate terminus Low (not detected at pH 5 or 11)
Nigericin Closed cyclic ether; C-28 epimerization High (produced at neutral pH)
O-Demethylthis compound Hydroxy substitution at six-membered ring Moderate

Research Findings and Implications

  • Biosynthetic Pathways : this compound is a precursor in nigericin biosynthesis, highlighting its role in polyether antibiotic production .
  • Computational Insights : Density functional theory (DFT) studies reveal that structural epimerization at C-28 (as in nigericin) enhances stability and bioactivity, explaining this compound’s weaker performance .

Biological Activity

Abierixin is a polyether antibiotic produced by the actinobacterium Streptomyces albus. This compound has garnered attention due to its unique biological properties, particularly its antimicrobial and anticoccidial activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Production

This compound was first isolated from the mycelium of Streptomyces albus NRRL B-1865. The structure of this compound was elucidated using techniques such as FAB/MS/MS, CI/MS/MS, and NMR spectroscopy (1H and 13C) . The compound is classified within the polyether antibiotics, which are known for their ability to form complexes with cations, thereby disrupting cellular ion homeostasis.

Antimicrobial Activity

This compound exhibits weak antimicrobial properties against a range of bacteria. It has been shown to have minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with reported MIC values around 0.1 mg/ml . However, its effectiveness is limited compared to other polyether antibiotics like nigericin.

Microorganism MIC (mg/ml)
Staphylococcus aureus0.1
Bacillus subtilis0.1
Escherichia coliNot specified

Despite its relatively weak antimicrobial activity, this compound shows significant anticoccidial effects against Eimeria tenella, a major pathogen in poultry .

Ionophorous Activity

As a polyether antibiotic, this compound possesses ionophorous properties that allow it to transport monovalent cations across lipid membranes. This mechanism contributes to its biological activity by disrupting ionic balance in microbial cells, which can lead to cell death .

Toxicity Profile

This compound has been characterized by low toxicity levels in animal models. The LD50 (lethal dose for 50% of the population) for this compound is significantly higher than for many other antibiotics, indicating a favorable safety profile for potential therapeutic applications .

Case Studies and Research Findings

Recent studies have documented the use of this compound in veterinary medicine, particularly in poultry farming where it is utilized to control coccidiosis. A case study highlighted the effectiveness of this compound in reducing mortality rates in infected flocks while maintaining overall health and growth performance .

Comparative Efficacy

In comparative studies, this compound was found to be less effective than other established anticoccidials but still offers a valuable alternative due to its lower toxicity and potential for reduced resistance development among pathogens .

Q & A

Q. What analytical techniques are essential for structural elucidation of Abierixin, and how do they contribute to confirming its polyether architecture?

this compound's structure was determined using FAB/MS/MS and CI/MS/MS for fragmentation patterns and molecular mass analysis, complemented by ¹H and ¹³C NMR spectroscopy for stereochemical and functional group identification. These techniques collectively resolve the polyether backbone and substituent configurations, critical for differentiating it from structurally similar compounds like nigericin .

Q. What initial biological activities were reported for this compound, and how do they inform its potential research applications?

Early studies identified weak antimicrobial activity against Gram-positive bacteria but notable anticoccidial efficacy in avian models. This divergence suggests context-dependent mechanisms, warranting further investigation into its selective ionophoric properties or host-pathogen interactions .

Q. How can researchers ensure reproducibility in this compound isolation protocols from Streptomyces cultures?

Standardized extraction with organic solvents (e.g., ethyl acetate), followed by column chromatography and HPLC purification, must be documented with solvent ratios, temperature gradients, and retention times. Cross-referencing NMR and MS data with published spectra (e.g., δ 1.25 ppm for methyl groups in polyethers) ensures consistency .

Advanced Research Questions

Q. What experimental design principles should guide the optimization of this compound yield using Response Surface Methodology (RSM)?

RSM requires a factorial design (e.g., Central Composite Design) to evaluate variables like carbon/nitrogen sources, pH, and incubation time. Regression models identify optimal interactions, while ANOVA validates significance (e.g., p < 0.05 for glucose concentration effects). Validation via shake-flask fermentation under predicted conditions is critical to confirm scalability .

Q. How can contradictions in this compound’s reported bioactivity profiles (e.g., weak antimicrobial vs. strong anticoccidial effects) be systematically addressed?

Comparative assays under standardized conditions (e.g., MIC testing against Eimeria tenella vs. Staphylococcus aureus) are essential. Mechanistic studies, such as membrane depolarization assays or ion transport measurements, can clarify whether activity disparities stem from target specificity or assay sensitivity .

Q. What gaps exist in current methodologies for studying this compound’s biosynthesis pathway, and how can they be resolved?

No studies have linked this compound to precursor molecules in Streptomyces albus. Isotopic labeling (e.g., ¹³C-acetate) combined with gene knockout libraries (e.g., disrupting polyketide synthase clusters) could map biosynthetic steps. Metabolomic profiling via LC-HRMS would track intermediate accumulation .

Q. How should researchers approach data conflicts between this compound’s in vitro and in vivo efficacy?

Pharmacokinetic studies measuring bioavailability and tissue distribution (e.g., HPLC-MS in plasma) can reconcile discrepancies. For example, low solubility may limit in vitro antimicrobial activity but enhance in vivo retention in gut environments, explaining its anticoccidial potency .

Methodological and Data Integrity Considerations

Q. What criteria should be applied to evaluate the quality of this compound-related data in literature reviews?

Prioritize studies with full spectral data (NMR, MS), elemental analysis for purity (>95%), and replication across independent labs. Exclude reports lacking strain deposition numbers (e.g., NRRL B-1865) or experimental details (e.g., solvent systems for HPLC) .

Q. How can researchers design statistically robust assays to assess this compound’s ionophoric activity?

Use a multi-dose experimental design with positive controls (e.g., nigericin) and negative controls (solvent-only). Measure ion flux (e.g., K⁺ via flame photometry) in erythrocyte or synthetic vesicle models, applying Tukey’s HSD test to compare means across triplicate trials .

Tables for Key Data Synthesis

Parameter This compound Nigericin (Analog)Reference
Molecular FormulaC₄₇H₈₀O₁₅C₄₀H₆₈O₁₁
Anticoccidial ED₅₀ (ppm)12.510.0
Antimicrobial MIC (μg/mL)>50 (S. aureus)0.5 (S. aureus)
Optimal Fermentation pH7.2 (RSM-predicted)6.8

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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